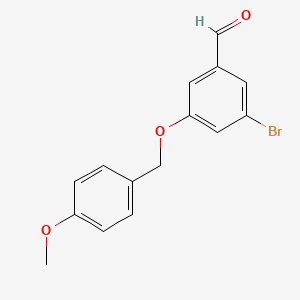

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde

Description

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde (CAS: 1068604-40-9) is a brominated aromatic aldehyde featuring a benzaldehyde core substituted with a bromine atom at position 3 and a 4-methoxybenzyloxy group at position 5. Its molecular formula is C₁₅H₁₃BrO₃, and it is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s aldehyde group enables participation in condensation reactions, while the electron-donating methoxybenzyloxy and electron-withdrawing bromine substituents modulate its reactivity and physical properties .

Properties

IUPAC Name |

3-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYRKCBGFURBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde typically involves the following steps:

Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces the bromine atom at the 3-position of the benzene ring.

Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Ammonia (NH3) in ethanol or an alkyl halide in the presence of a base.

Major Products:

Oxidation: 3-Bromo-5-((4-methoxybenzyl)oxy)benzoic acid.

Reduction: 3-Bromo-5-((4-methoxybenzyl)oxy)benzyl alcohol.

Substitution: 3-Amino-5-((4-methoxybenzyl)oxy)benzaldehyde or 3-Alkyl-5-((4-methoxybenzyl)oxy)benzaldehyde.

Scientific Research Applications

Synthesis Routes

The synthesis of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde using brominating agents. Common methods include:

- Bromination : Utilizing reagents such as 1,3-di-n-butylimidazolium tribromide.

- Substitution Reactions : The bromine atom can be substituted with other functional groups under specific conditions.

Organic Synthesis

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Converting the aldehyde group to a carboxylic acid.

- Reduction : Transforming the aldehyde into an alcohol.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to create new compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. For example, thiazolidinone derivatives with structural similarities exhibit efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that substituted benzaldehydes can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators. Studies have reported that derivatives of this compound led to increased caspase activity and reduced cell viability in human cancer cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit xanthine oxidase, which plays a role in conditions like gout. The interaction with enzymes may involve:

- Covalent Bond Formation : Altering enzyme activity through binding to nucleophilic sites.

- Modulation of Signaling Pathways : Influencing key pathways involved in cell proliferation and apoptosis.

Antimicrobial Study

A study focusing on thiazolidinone derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 10 µg/mL for some derivatives.

Anticancer Research

In another investigation, substituted benzaldehydes were tested for their ability to induce apoptosis in human cancer cell lines. Results indicated that certain derivatives led to increased caspase activity and reduced cell viability, suggesting potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and methoxybenzyl group can interact with the active sites of enzymes, altering their activity and leading to therapeutic effects .

Molecular Targets and Pathways:

Enzymes: The compound may target enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyloxy Group

3,4-Bis((4-Fluorobenzyl)oxy)benzaldehyde (B1)

- Structure : Benzaldehyde with two 4-fluorobenzyloxy groups at positions 3 and 4.

- Key Data : Synthesized via nucleophilic substitution using 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile (72.8% yield) .

- Comparison: The fluorine atoms increase electronegativity, enhancing stability but reducing solubility in nonpolar solvents compared to the methoxy-substituted target compound.

3-Bromo-4-[(4-Chlorobenzyl)oxy]-5-Methoxybenzaldehyde

- Structure : Chlorine replaces the methoxy group on the benzyloxy substituent.

3-Allyl-4-[(4-Bromobenzyl)oxy]-5-Methoxybenzaldehyde

Variations in Aldehyde Ring Substituents

5-Bromovanillin (3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde)

- Structure : Hydroxyl group at position 4 instead of benzyloxy.

- Key Data : Molecular weight 231.05 g/mol; the free hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound .

3-Bromo-5-Ethoxy-4-[(2-Fluorobenzyl)oxy]benzaldehyde

Protecting Group Modifications

3-Bromo-5-(Methoxymethoxy)benzaldehyde

- Structure : Methoxymethoxy (MOM) protecting group instead of benzyloxy.

- Key Data : Molecular weight 245.07 g/mol; MOM groups are acid-labile, making this compound less stable under acidic conditions than the target .

3-Bromo-5-((tert-Butyldimethylsilyl)oxy)benzaldehyde

- Structure : Bulky tert-butyldimethylsilyl (TBS) protecting group.

- Key Data : Molecular weight 315.28 g/mol; the TBS group reduces solubility in polar solvents but enhances stability in basic conditions .

Biological Activity

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde is a compound with emerging significance in medicinal chemistry, particularly in the context of its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure :

The compound is characterized by the following chemical formula: C15H15BrO3. Its structure includes a bromine atom and a methoxybenzyl ether moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde has been investigated primarily in the context of anticancer properties, anti-inflammatory effects, and potential neuroprotective activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

-

Inhibition of Tumor Growth : The compound has shown significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM) MCF-7 3.44 ± 0.19 HepG2 4.64 ± 0.23 HCT116 6.31 ± 0.27 - Mechanism of Action : The compound induces G2/M phase arrest in the cell cycle and promotes apoptosis through the activation of caspases, specifically Caspase 3 and Caspase 9, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity:

- TNF-α Suppression : It was found to suppress TNF-α production in murine macrophages stimulated with lipopolysaccharides, demonstrating an in vitro IC50 value of approximately 14.6 mM . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Breast Cancer Treatment : A study demonstrated that the introduction of a methoxy group significantly enhanced the anticancer activity against MCF-7 cells. The compound's ability to inhibit tubulin polymerization was confirmed through molecular docking studies, suggesting it binds effectively to the colchicine site on tubulin .

- Neuroprotective Potential : Preliminary research indicates that derivatives of this compound may exhibit acetylcholinesterase inhibitory activity, which is beneficial for conditions like Alzheimer's disease. Such activity suggests that modifications to the structure could enhance neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.